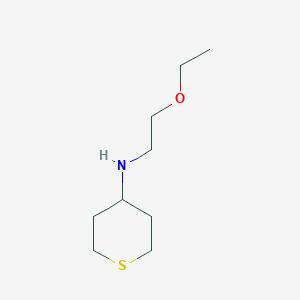
(2S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. This compound is characterized by the presence of a fluorine atom on the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-fluoropyrrolidine.
Protection of the Amino Group: The amino group of 4-fluoropyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step results in the formation of the Boc-protected intermediate.
Carboxylation: The Boc-protected intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable catalyst to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced techniques like continuous flow synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: EDCI and HOBt in anhydrous solvents like dimethylformamide (DMF).
Major Products Formed
Substitution Reactions: Substituted pyrrolidine derivatives.
Deprotection Reactions: Free amino acid.
Coupling Reactions: Peptide derivatives.
科学的研究の応用
(2S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.
作用機序
The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom on the pyrrolidine ring can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The Boc protecting group provides stability during synthetic transformations and can be selectively removed to expose the active amino group for further reactions.
類似化合物との比較
Similar Compounds
- (2S)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid
- (2S)-1-(tert-Butoxycarbonyl)-4-aminopyrrolidine-2-carboxylic acid
Uniqueness
(2S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable tool in synthetic chemistry and pharmaceutical research.
特性
分子式 |
C10H16FNO4 |
|---|---|
分子量 |
233.24 g/mol |
IUPAC名 |
(2S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6?,7-/m0/s1 |
InChIキー |
YGWZXQOYEBWUTH-MLWJPKLSSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)O)F |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


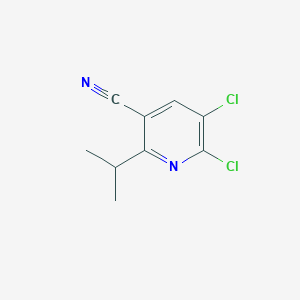
![(7S,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15228900.png)
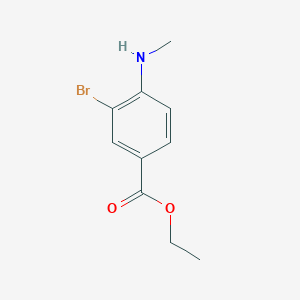
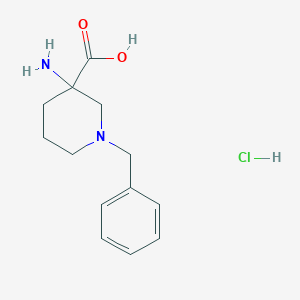


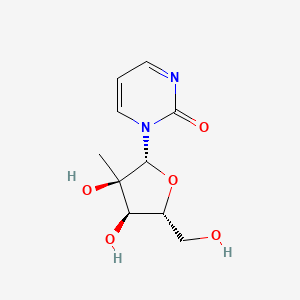
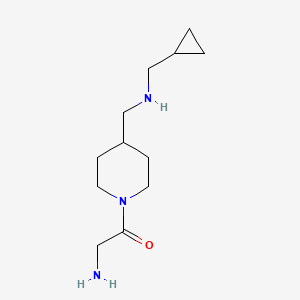

![tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15228968.png)
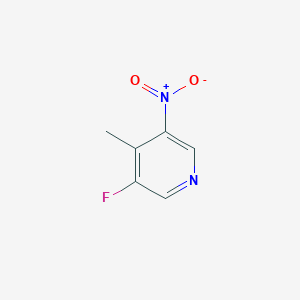
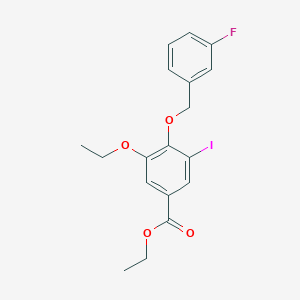
![2-Cyano-3-{3-methoxy-4-[(4-methoxy-phenylcarbamoyl)-methoxy]-phenyl}-acrylic acid ethyl ester](/img/structure/B15228982.png)
